4-(Piperidin-3-yl)pyridine dihydrochloride
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Overview
Description
4-(Piperidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H14N2.2HCl. It is a derivative of pyridine and piperidine, both of which are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-yl)pyridine dihydrochloride typically involves the reaction of 4-chloropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
4-(Piperidin-3-yl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.
Pyridine: A six-membered aromatic ring with one nitrogen atom, also significant in drug design.
4-(Piperidin-4-yl)pyridine: A similar compound with the piperidine ring attached at a different position on the pyridine ring.
Uniqueness
4-(Piperidin-3-yl)pyridine dihydrochloride is unique due to its specific structure, which combines the properties of both piperidine and pyridine. This unique combination allows it to interact with a wide range of biological targets and makes it a valuable compound in various fields of research .
Properties
CAS No. |
143924-46-3 |
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Molecular Formula |
C10H15ClN2 |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-piperidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h3-4,6-7,10,12H,1-2,5,8H2;1H |
InChI Key |
NXJUKZVSMKFCNI-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=CC=NC=C2.Cl.Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC=NC=C2.Cl |
solubility |
not available |
Origin of Product |
United States |
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